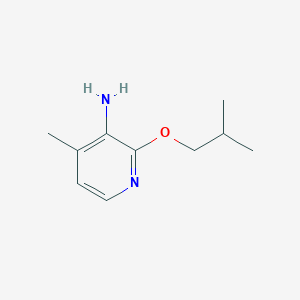

2-Isobutoxy-4-methylpyridin-3-amine

Description

2-Isobutoxy-4-methylpyridin-3-amine is a pyridine derivative featuring an isobutoxy group (-OCH2CH(CH3)2) at position 2 and a methyl group (-CH3) at position 4 of the pyridine ring. The following comparison focuses on structurally analogous pyridine derivatives from the evidence, highlighting trends in substituent effects.

Properties

Molecular Formula |

C10H16N2O |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

4-methyl-2-(2-methylpropoxy)pyridin-3-amine |

InChI |

InChI=1S/C10H16N2O/c1-7(2)6-13-10-9(11)8(3)4-5-12-10/h4-5,7H,6,11H2,1-3H3 |

InChI Key |

IERJRHBETLEJDY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC=C1)OCC(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutoxy-4-methylpyridin-3-amine typically involves the reaction of 4-methylpyridin-3-amine with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: In an industrial setting, the production of 2-Isobutoxy-4-methylpyridin-3-amine can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product .

Types of Reactions:

Oxidation: 2-Isobutoxy-4-methylpyridin-3-amine can undergo oxidation reactions to form corresponding N-oxides.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the isobutoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed:

Oxidation: N-oxides of 2-Isobutoxy-4-methylpyridin-3-amine.

Reduction: Various amine derivatives.

Substitution: Compounds with different substituents replacing the isobutoxy group.

Scientific Research Applications

2-Isobutoxy-4-methylpyridin-3-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Isobutoxy-4-methylpyridin-3-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence includes two pyridine derivatives with structural similarities to 2-Isobutoxy-4-methylpyridin-3-amine:

Structural and Functional Group Analysis

Key Observations

Substituent Size and Steric Effects: The cyclobutoxy group in 2-Cyclobutoxy-4-methylpyridin-3-amine introduces a rigid, bulky substituent, likely reducing solubility compared to the branched isobutoxy group in the target compound.

Electronic Effects :

- The methoxy group (-OCH3) at position 4 in 2-Isopropyl-4-methoxypyridin-3-amine is electron-donating, raising the pKa (predicted 8.07) compared to methyl-substituted analogs. The methyl group in the target compound and 2-Cyclobutoxy-4-methylpyridin-3-amine may result in lower basicity due to weaker inductive effects .

Physicochemical Trends :

- Predicted density (1.045 g/cm³) and boiling point (282.6°C) for 2-Isopropyl-4-methoxypyridin-3-amine suggest moderate intermolecular forces, consistent with its molecular weight and functional groups .

- Data gaps for 2-Cyclobutoxy-4-methylpyridin-3-amine limit direct comparisons, but its larger substituent likely increases molecular weight and steric hindrance .

Hypothetical Predictions for 2-Isobutoxy-4-methylpyridin-3-amine

- Lipophilicity : The branched isobutoxy group may enhance logP compared to cyclobutoxy or isopropyl analogs, favoring membrane permeability.

- Solubility : Polar alkoxy groups typically improve aqueous solubility, but steric bulk (e.g., isobutoxy vs. methoxy) could counteract this effect.

- pKa : The methyl group at position 4 may lower basicity relative to methoxy-substituted analogs, aligning with trends in electron-withdrawing effects.

Research Implications

While direct data for 2-Isobutoxy-4-methylpyridin-3-amine are unavailable in the provided evidence, comparisons with structurally related compounds suggest:

- Substituent size and polarity critically influence solubility, reactivity, and bioavailability.

- Methoxy groups enhance basicity and electronic density, whereas alkyl/alkoxy groups modulate steric and lipophilic properties.

Further experimental studies are required to validate these hypotheses and optimize the compound for specific applications.

Biological Activity

2-Isobutoxy-4-methylpyridin-3-amine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 2-Isobutoxy-4-methylpyridin-3-amine is C₁₁H₁₅N₃O, with a molecular weight of 203.26 g/mol. The compound features an isobutoxy group and an amino group, which enhance its solubility and biological activity. The structural characteristics are essential for its interaction with biological targets.

Biological Activities

Research indicates that 2-Isobutoxy-4-methylpyridin-3-amine exhibits significant biological activities:

- Inhibition of Neuronal Nitric Oxide Synthase (nNOS) : This compound has shown promise as an inhibitor of nNOS, which is crucial due to the role of nitric oxide in neurodegenerative diseases. Inhibition may mitigate conditions associated with excessive nitric oxide production.

- Antibacterial Properties : Preliminary studies suggest that compounds similar to 2-Isobutoxy-4-methylpyridin-3-amine may exhibit antibacterial activity against Gram-positive bacteria, making them potential candidates for treating infections caused by resistant strains .

- Neuroprotective Effects : Modifications in the pyridine ring structure have been linked to enhanced ability to cross the blood-brain barrier, suggesting potential neuroprotective applications.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationships of 2-Isobutoxy-4-methylpyridin-3-amine can inform future drug design. A comparison with structurally similar compounds reveals insights into its pharmacological properties:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| 6-Methoxy-5-methylpyridin-3-amine | Methoxy group at position 6 | 0.96 |

| 6-Methoxy-2-methylpyridin-3-amine | Methoxy and methyl groups | 0.82 |

| 5-Methoxy-1H-pyrrolo[2,3-c]pyridine | Pyrrolo structure with methoxy substitution | 0.86 |

| 5-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine | Pyrrolo structure with dual substitutions | 0.85 |

| 6-(Difluoromethoxy)pyridin-3-amine | Difluoromethoxy substitution | 0.76 |

The unique combination of functional groups in 2-Isobutoxy-4-methylpyridin-3-amine may confer distinct pharmacological properties not found in its analogs.

Synthesis

The synthesis of 2-Isobutoxy-4-methylpyridin-3-amine typically involves several steps, including:

- Formation of the Pyridine Ring : Utilizing appropriate precursors to construct the pyridine framework.

- Substitution Reactions : Introducing the isobutoxy and amino groups through nucleophilic substitutions or coupling reactions.

- Purification : Employing chromatographic techniques to isolate the desired compound.

Case Studies and Research Findings

Several studies have focused on the biological activity and therapeutic potential of pyridine derivatives, including:

- Antibacterial Activity : A study demonstrated that derivatives similar to 2-Isobutoxy-4-methylpyridin-3-amine exhibited significant antibacterial effects against Staphylococcus aureus and Enterococcus species, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM .

- Neuroprotective Studies : Research indicated that compounds with structural similarities showed neuroprotective effects in models of neurodegeneration, suggesting potential applications in treating diseases like Alzheimer's and Parkinson's.

- Biofilm Inhibition : Investigations into antibiofilm properties revealed that certain derivatives could inhibit biofilm formation in pathogenic bacteria, presenting a novel approach to combat bacterial resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.